1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-
Description
The compound 1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)- is a dihydropyrimidinone derivative with a fused pyrrolopyrimidine-dione core. Its structure features a 1,3-benzodioxol-5-yl substituent at the 4-position and a 2-methoxyethyl group at the 6-position. Such derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-22-5-4-19-7-10-13(15(19)20)14(18-16(21)17-10)9-2-3-11-12(6-9)24-8-23-11/h2-3,6,14H,4-5,7-8H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLQYMKXROBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes. The process would be optimized for efficiency, cost-effectiveness, and safety. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. The specific products depend on the starting materials and reaction conditions.
Scientific Research Applications
Pharmaceutical Applications
1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione derivatives are increasingly recognized for their potential in drug development:
- PARP Inhibition : Recent studies have highlighted the effectiveness of this compound as a scaffold for developing inhibitors of poly(ADP-ribose) polymerases (PARP). These inhibitors have shown promising results in targeting cancer cells by interfering with DNA repair mechanisms. For instance, a synthetic approach has yielded compounds that demonstrate potent inhibitory effects on PARP-1 and PARP-2 isoforms, crucial for cancer therapy .
- Anti-HCV Activity : Another area of interest is the compound's application as a non-nucleoside inhibitor of Hepatitis C Virus (HCV). A series of derivatives were synthesized and tested for their antiviral activity, with some exhibiting moderate efficacy against HCV .
- Antidiabetic Potential : Research has indicated that certain derivatives possess significant inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. These findings suggest potential applications in managing diabetes .
Biochemical Research
The compound's utility extends into biochemical research where it plays a role in:
- Enzyme Inhibition Studies : The ability to inhibit specific enzymes makes these derivatives valuable in understanding metabolic pathways and developing new therapeutic strategies. For example, studies have focused on their interaction with various biological targets to elucidate mechanisms underlying diseases .
- Structure-Activity Relationship Analysis : Investigations into how modifications to the chemical structure influence biological activity have been pivotal. This research helps identify optimal substituents that enhance therapeutic efficacy while minimizing side effects .
Material Science
In addition to biological applications, 1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione derivatives are being explored in material science:
- Advanced Materials Development : The unique properties of these compounds allow for their use in creating materials with enhanced thermal stability and electrical conductivity. This is particularly relevant in the fields of electronics and nanotechnology .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related dihydropyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and synthesis.
Table 1: Structural and Physicochemical Comparison
N.R.: Not reported; *Inferred from benzodioxol’s ether linkages.
Substituent Analysis
- 4-Position: The target’s 1,3-benzodioxol-5-yl group lacks the hydroxyl group present in 4j (), reducing polarity and hydrogen-bonding capacity. In contrast, ’s coumarin-substituted derivatives introduce a planar, fluorescent scaffold, which could influence binding to hydrophobic enzyme pockets .
6-Position :
- The target’s 2-methoxyethyl chain offers conformational flexibility, unlike 4j ’s rigid 4-methoxyphenyl. This may modulate solubility and pharmacokinetics.
- ’s tetrazolyl/pyrazolyl substituents introduce nitrogen-rich heterocycles, likely altering electronic properties and biological target engagement .
Physicochemical Properties
- Melting Point (MP) : 4j () exhibits a high MP (~220°C), attributed to hydrogen bonding from its hydroxyl group and aromatic stacking. The target compound, lacking an -OH group, may have a lower MP due to reduced intermolecular interactions .
- Rf Value : 4j ’s Rf of 0.41 reflects moderate polarity. The target’s benzodioxol and methoxyethyl groups could lower polarity slightly, resulting in a lower Rf (e.g., ~0.35–0.38) in similar chromatographic conditions.
- IR Spectroscopy : The target’s IR spectrum would lack the 3640 cm⁻¹ (OH) peak seen in 4j but retain NH (3455 cm⁻¹) and carbonyl (1680 cm⁻¹) stretches. Benzodioxol’s ether C-O-C vibrations (~1250–1050 cm⁻¹) would further distinguish it .
Biological Activity
1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound in focus, 1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)- , is characterized by a complex structure that suggests potential interactions with various biological targets.
Structural Characteristics
The compound features a pyrrolo[3,4-d]pyrimidine core with multiple substituents that may influence its biological activity. The presence of the benzodioxole moiety and the methoxyethyl group are critical for modulating its pharmacological properties.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets in cells. The hydrophobic benzodioxole group may enhance binding affinity to proteins or enzymes involved in cellular signaling pathways. Additionally, the pyrimidine core can interact with nucleic acids, potentially influencing gene expression and cellular processes .
Anticancer Activity
Research has indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications at various positions on the pyrimidine ring enhance antiproliferative activities against different cancer cell lines. A notable finding is that certain derivatives selectively inhibit poly(ADP-ribose) polymerases (PARP), which are crucial in DNA repair mechanisms .
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione | PARP-1 | 0.5 | |
| 1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione | PARP-2 | 0.7 | |
| Novel derivatives | Various cancer cell lines | 0.78 - 1.5 |
Antimycobacterial Activity
In vitro studies have demonstrated that certain pyrrolo[3,4-d]pyrimidines possess antimycobacterial properties against Mycobacterium tuberculosis. For example, derivatives showed minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against the H37Rv strain .
Antiviral and Antimicrobial Properties
Some studies suggest that these compounds may exhibit antiviral activity by interfering with viral replication processes. The structural features that allow for interaction with viral proteins or host cell receptors could be pivotal in developing antiviral agents based on this scaffold .
Case Study 1: PARP Inhibition
A study focused on synthesizing new derivatives of pyrrolo[3,4-d]pyrimidines demonstrated potent inhibition of PARP enzymes. The structure–activity relationship (SAR) analysis highlighted the importance of substituents at the N1 position for selectivity toward PARP-2 over PARP-1 .
Case Study 2: Antimycobacterial Efficacy
Another investigation evaluated a series of pyrrolo[3,4-d]pyrimidine derivatives for their antimycobacterial activity. Compounds were screened against M. tuberculosis, revealing promising results that warrant further exploration for potential therapeutic applications in tuberculosis treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for multi-step synthesis of pyrrolo[3,4-d]pyrimidine derivatives like this compound?
- Methodology : Pyrrolo[3,4-d]pyrimidine scaffolds are typically synthesized via cyclization of precursors such as substituted pyrimidines or pyrrole intermediates. For example:
- Step 1 : Condensation of a benzodioxole-containing amine with a methoxyethyl-substituted ketone to form the core bicyclic structure.
- Step 2 : Ring closure using reagents like POCl₃ or PPA to generate the fused pyrrolo-pyrimidine system .
- Optimization : Control reaction temperature (e.g., 80–100°C) and use polar aprotic solvents (DMF, DMSO) to enhance cyclization efficiency .
- Characterization : Confirm intermediate structures via NMR and FT-IR spectroscopy. Final purification often involves silica gel chromatography or recrystallization .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- NMR: Identify protons on the benzodioxole ring (δ 6.7–7.1 ppm) and methoxyethyl group (δ 3.2–3.5 ppm for OCH₃, δ 1.5–2.0 ppm for CH₂).
- NMR: Confirm carbonyl carbons (C=O at δ 165–175 ppm) and aromatic carbons in the fused rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calculated for : ~357.13 g/mol) and fragments indicative of the methoxyethyl side chain .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?
- Approach : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example:
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 09) predict activation barriers for cyclization steps, guiding solvent and catalyst selection .
- Machine Learning : Train models on existing pyrrolo-pyrimidine synthesis data to predict optimal conditions (e.g., temperature, stoichiometry) .
Q. What strategies resolve contradictions in reported biological activities of analogous pyrrolo-pyrimidine derivatives?
- Case Study : If conflicting data exist (e.g., variable enzyme inhibition IC₅₀ values):
- Reproducibility Checks : Standardize assay protocols (e.g., buffer pH, incubation time) across labs.
- Structural Analysis : Use X-ray crystallography or molecular docking to assess binding mode variations caused by substituents (e.g., methoxyethyl vs. allyl groups) .
- Meta-Analysis : Systematically review literature to identify trends (e.g., benzodioxole substituents correlate with enhanced dopamine receptor affinity) .
Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity for kinase targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
